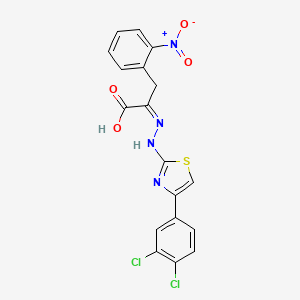
H57Reu3dhp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of H57Reu3dhp involves a series of synthetic steps that include the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are designed to ensure high yield and purity of the compound. The production methods are optimized for scalability and cost-effectiveness, often involving automated synthesis and purification systems .
化学反応の分析
Types of Reactions: H57Reu3dhp undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
H57Reu3dhp has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a model compound to study the mechanisms of various chemical reactions.
Biology: Investigated for its role in inhibiting the growth of cancer cells by interfering with protein synthesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit the translation of proteins essential for cancer cell proliferation.
Industry: Utilized in the development of new chemical processes and materials.
作用機序
The mechanism of action of H57Reu3dhp involves the interruption of the binding of cellular initiation factor proteins involved in the translation of transcribed mRNA at the ribosome. This inhibition prevents the initiation and translation of many proteins whose functions are essential to the rapid growth and proliferation of cancer cells. This compound mimics the action of naturally occurring regulatory molecules that inhibit the binding of two initiation factors necessary for the interaction of transcribed mRNA with ribosomal subunits .
類似化合物との比較
4EGI-1: Another compound with a similar mechanism of action, used in cancer research.
Etanercept: A biologic medical product that interferes with tumor necrosis factor, used in autoimmune disease treatment.
Hydromorphone: An opioid analgesic with a different mechanism of action but used in pain management.
Uniqueness: H57Reu3dhp is unique in its specific ability to inhibit the binding of initiation factors involved in mRNA translation, making it a valuable tool in cancer research. Its specificity and effectiveness in disrupting protein synthesis pathways set it apart from other compounds with similar applications .
生物活性
H57Reu3dhp, also known as 4EGI-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and protein-ligand interactions. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics:
- Molecular Formula: C18H25BrN2O5
- Molecular Weight: 429.3 g/mol
These properties suggest that this compound possesses a complex structure conducive to various biochemical interactions, which are crucial for its biological activity.
This compound functions primarily as a biochemical probe that can influence protein-ligand interactions. It has been shown to inhibit the eIF4E (eukaryotic translation initiation factor 4E), which plays a significant role in the regulation of protein synthesis. By inhibiting eIF4E, this compound can disrupt the translation of specific mRNAs associated with cancer progression.
Biological Activities
-
Anticancer Properties:
- This compound has demonstrated potential in reducing tumor growth in various cancer models. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- A study reported that treatment with this compound led to decreased viability of breast cancer cells in vitro, highlighting its potential as an anticancer agent.
-
Protein-Ligand Interactions:
- The compound has been investigated for its ability to serve as a biochemical probe for studying protein-ligand interactions. This is particularly relevant in understanding how certain proteins contribute to disease mechanisms and therapeutic responses.
Case Studies
Several studies have explored the effects of this compound in different contexts:
-
Study on Breast Cancer:
A recent study demonstrated that this compound significantly reduced cell viability and induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the inhibition of eIF4E, leading to reduced expression of anti-apoptotic proteins. -
Impact on Other Cancers:
In another investigation involving prostate cancer cells, this compound was shown to inhibit cell migration and invasion, suggesting its potential role in preventing metastasis.
Research Findings
| Study Focus | Findings |
|---|---|
| Breast Cancer | Induced apoptosis and reduced cell viability in MCF-7 cells through eIF4E inhibition. |
| Prostate Cancer | Inhibited migration and invasion, indicating potential anti-metastatic properties. |
| Protein Interaction | Served as a probe for studying protein-ligand interactions, enhancing understanding of disease mechanisms. |
特性
CAS番号 |
315706-13-9 |
|---|---|
分子式 |
C18H12Cl2N4O4S |
分子量 |
451.3 g/mol |
IUPAC名 |
(2Z)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14- |
InChIキー |
KFRKRECSIYXARE-HMAPJEAMSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C/C(=N/NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















